2-cyano-N-(2-fluoro-5-methylphenyl)acetamide
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Description
“2-cyano-N-(2-fluoro-5-methylphenyl)acetamide” is a chemical compound with the molecular formula C10H9FN2O . It has a molecular weight of 192.19 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyano group (-CN), a fluoro group (-F), and a methyl group (-CH3) attached to a phenyl ring, along with an acetamide group .Scientific Research Applications
Synthesis and Characterization
- Synthesis of Novel Compounds: Yang Man-li (2008) described the synthesis of novel 2-cyano-N-(substituted phenyl) acetamides, using 3-fluoro-4-cyanophenol as a primary compound, which contributes to the development of new chemical entities (Yang Man-li, 2008).
Applications in Drug Development
- Antimalarial Activity: L. M. Werbel et al. (1986) synthesized a series of compounds related to 2-cyano-N-(substituted phenyl)acetamides, demonstrating significant antimalarial potency in various models, encouraging clinical trials (Werbel et al., 1986).
- Synthon in Heterocyclic Synthesis: Moustafa A. Gouda (2014) highlighted the use of 2-cyano-N-(4-sulfamoylphenyl) acetamide as a building block for synthesizing polyfunctionalized heterocyclic compounds, crucial in drug development (Gouda, 2014).
Antitumor Evaluation
- Antitumor Properties: H. Shams et al. (2010) explored the antitumor activities of heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, with many showing high inhibitory effects in vitro (Shams et al., 2010).
Antimicrobial Evaluation
- Antimicrobial Effects: E. Darwish et al. (2014) utilized 2-cyano-N-(substituted phenyl) acetamides for synthesizing heterocycles with antimicrobial properties, indicating potential applications in treating infections (Darwish et al., 2014).
Radioligand Development
- Peripheral Benzodiazepine Receptor Ligands: Ming-Rong Zhang et al. (2003) synthesized N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide, a potent radioligand for peripheral benzodiazepine receptors, useful in neuroimaging studies (Zhang et al., 2003).
Properties
IUPAC Name |
2-cyano-N-(2-fluoro-5-methylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O/c1-7-2-3-8(11)9(6-7)13-10(14)4-5-12/h2-3,6H,4H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGLPXYOVWMSSH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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